molecular formula C14H21N3O B7455472 N-ethyl-4-(2-methylphenyl)piperazine-1-carboxamide

N-ethyl-4-(2-methylphenyl)piperazine-1-carboxamide

Cat. No. B7455472
M. Wt: 247.34 g/mol
InChI Key: KVUKEZFREVFHIS-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-methylphenyl)piperazine-1-carboxamide, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

MeOPP acts as a partial agonist at the 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal activity. By binding to this receptor, MeOPP can modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
MeOPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant-like effects. MeOPP has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

MeOPP has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor. MeOPP is also relatively stable and can be easily synthesized in large quantities. However, MeOPP has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are several potential future directions for research on MeOPP. One area of interest is the development of new ligands that target the 5-HT1A receptor with greater selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of MeOPP, particularly in the treatment of anxiety and depression. Finally, research could focus on the use of MeOPP as a tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.
Conclusion
In conclusion, MeOPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor. MeOPP has a range of biochemical and physiological effects and has several advantages for use in lab experiments. However, it also has some limitations, and further research is needed to fully understand its potential applications.

Synthesis Methods

MeOPP can be synthesized through a multi-step process starting from 2-methylphenylacetonitrile. The first step involves the conversion of 2-methylphenylacetonitrile to 2-methylphenylacetamide, followed by N-ethylation using ethyl iodide. The final step involves the cyclization of the N-ethyl-2-methylphenylacetamide using phosgene or triphosgene to yield MeOPP.

Scientific Research Applications

MeOPP has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor. MeOPP has also been used as a reference compound for the development of new 5-HT1A receptor ligands.

properties

IUPAC Name

N-ethyl-4-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-15-14(18)17-10-8-16(9-11-17)13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUKEZFREVFHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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